molecular formula C18H23N3OS B2882304 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-26-9

2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one

Cat. No. B2882304
CAS RN: 1221715-26-9
M. Wt: 329.46
InChI Key: BDQKLJYMTSOACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Methods : Innovative methods have been developed for synthesizing sulfanyl pyrimidin-4(3H)-one derivatives, including 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one, showcasing a wide spectrum of biological activities. These compounds are synthesized using conventional and heterogeneous conditions, resulting in excellent yields. The diverse biological activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant effects (Bassyouni & Fathalla, 2013).

  • Antibacterial and Anticancer Potentials : Novel 1,2-dihydropyrimidines, thiophenes, and thiazole derivatives, possessing a biologically active sulfone moiety and related structural frameworks, have shown significant in vitro anticancer activity against human breast cancer cell lines. These compounds offer insights into the development of potential therapeutic agents for cancer treatment (Al-Said et al., 2011).

Structural and Mechanistic Insights

  • Crystal Structure Analysis : The crystal structures of several 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives were characterized, revealing their potential as dihydrofolate reductase inhibitors. These studies provide a foundation for understanding the molecular basis of their biological activities and designing new inhibitors (Al-Wahaibi et al., 2021).

Antimycobacterial and Antifolate Activities

  • Antimycobacterial Activity : Research has identified spiro-piperidin-4-ones as potent antimycobacterial agents, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the therapeutic potential of spiro-piperidin-4-ones in treating tuberculosis (Kumar et al., 2008).

  • Antifolate Inhibitors : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as nonclassical antifolate inhibitors of thymidylate synthase, displaying potent antitumor and antibacterial activities. These compounds offer a new approach to inhibiting key enzymes involved in nucleotide synthesis, critical for the proliferation of cancer cells and bacteria (Gangjee et al., 1996).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-5-7-15(8-6-14)13-23-18-19-11-16(17(22)20-18)12-21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQKLJYMTSOACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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